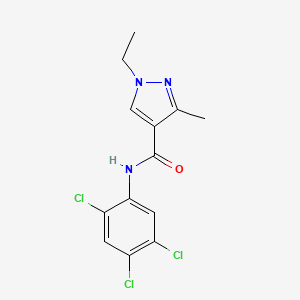
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide, also known as Etridiazole, is a synthetic organic compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of membrane integrity, loss of cell viability, and ultimately the death of the fungal cell.
Biochemical and Physiological Effects
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide has been shown to have low toxicity to mammals, including humans. It is rapidly metabolized and excreted from the body, with no significant accumulation. However, some studies have reported potential adverse effects on the liver and kidney function in animals exposed to high doses of 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of fungal growth, making it useful for studying fungal biology and pathogenesis. It is also relatively inexpensive and easy to obtain. However, 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide has some limitations. It is not effective against all types of fungi and may have variable efficacy depending on the species and strain. Additionally, its mechanism of action is not fully understood, which limits its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to investigate its efficacy and safety in preclinical and clinical settings. Another area of interest is its potential use as a corrosion inhibitor in the oil and gas industry. Further research is needed to optimize its properties and evaluate its performance under different conditions. Finally, there is a need for further studies to elucidate the mechanism of action of 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide and its potential applications in other fields, such as biotechnology and nanotechnology.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in agriculture, medicine, and material science. In agriculture, it has been used as a fungicide to control soil-borne diseases caused by various fungi. Its effectiveness has been demonstrated against Fusarium, Pythium, and Rhizoctonia species. In medicine, 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide has shown promising results in the treatment of certain types of cancer. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, 1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-4-carboxamide has been explored as a corrosion inhibitor for metals and alloys.
Eigenschaften
IUPAC Name |
1-ethyl-3-methyl-N-(2,4,5-trichlorophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3N3O/c1-3-19-6-8(7(2)18-19)13(20)17-12-5-10(15)9(14)4-11(12)16/h4-6H,3H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZZURDWSQOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-5-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3482332.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3482336.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B3482350.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B3482358.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3482362.png)
![2-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3482365.png)
![methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3482369.png)
![2-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]nicotinamide](/img/structure/B3482372.png)
![methyl 5-({[4-cyano-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]thio}methyl)-2-furoate](/img/structure/B3482382.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide](/img/structure/B3482407.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B3482417.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B3482423.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482429.png)
![1-ethyl-N-{4-[(mesitylamino)sulfonyl]phenyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3482436.png)